4-Aminosalicylic Acid-d3
Description
Properties
Molecular Formula |
C₇H₄D₃NO₃ |
|---|---|
Molecular Weight |
156.15 |
Synonyms |
4-Amino-2-hydroxy-benzoic Acid-d3; 3-Hydroxy-4-carboxyaniline-d3; 4-ASA-d3; 4-Amino-2-hydroxybenzoic Acid-d3; 4-Carboxy-3-hydroxyaniline-d3; Amino-PAS-d3; Apacil-d3; Apas-d3; Deapasil-d3; Entepas-d3; Gabbropas-d3; Monopass-d3; NSC 2083-d3; NSC 211698 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison of 4-Aminosalicylic Acid-d3 and Related Compounds
Key Insights :
- Positional Isomerism: The amino group’s position (C4 in PAS vs. C5 in Mesalamine) dictates therapeutic specificity. Mesalamine targets gut inflammation, while PAS inhibits Mycobacterium tuberculosis folate synthesis .
Pharmacological and Mechanistic Comparisons
Key Insights :
- pH-Dependent Activity : Unlike salicylic acid (SA) derivatives, PAS lacks pH-dependent antimycobacterial effects, suggesting distinct molecular targets .
- Antitumor Potency : Salicylanilide derivatives (e.g., SalPyr, SalBenz) exhibit cytostatic effects on HepG2 and U87 cells, surpassing PAS in potency .
Pigment Production in Cryptococcus Species
4-Aminosalicylic Acid uniquely induces pigment production in C. terreus, C. diffluens, and C. albidus, unlike other aminophenols that target C. neoformans. This property aids in fungal species identification .
Analytical Separation of Isomers
5-Aminosalicylic acid (Mesalamine) is a common impurity in PAS. Primesep 100 columns separate these isomers via cation-exchange and reversed-phase mechanisms, critical for quality control .
NMR Profiling of Conjugates
Conjugation of PAS with sodium alginate shifts NMR signals (e.g., C-3 GG from 71.5 ppm to 67.5 ppm), confirming covalent linkage and altered electronic environments .
Preparation Methods
Hydrogen-Deuterium Exchange
Hydrogen-deuterium (H-D) exchange is a widely used method for introducing deuterium into organic molecules. For 4-Aminosalicylic Acid-d3, this process involves exposing the parent compound to deuterium oxide (D₂O) under acidic or basic conditions. The reaction typically occurs at elevated temperatures (80–100°C) in the presence of catalysts such as platinum or palladium.
Mechanism and Conditions
-
Acidic Medium : Protons at the 2, 3, and 5 positions of the benzene ring undergo exchange with deuterium in D₂O when catalyzed by sulfuric acid-d₂ (D₂SO₄).
-
Basic Medium : Alkaline conditions (e.g., NaOD/D₂O) facilitate exchange at hydroxyl and amino groups, though this may lead to partial racemization.
Limitations
Direct Synthesis Using Deuterated Precursors
Direct synthesis routes employ deuterated starting materials to achieve site-specific labeling. This method avoids the randomness of H-D exchange and ensures higher isotopic purity.
Diazotization and Reduction
Adapted from the non-deuterated synthesis described in US Patent 2,445,242, this approach utilizes deuterated reagents:
-
Diazotization : 2-Amino-4-nitrobenzoic acid is dissolved in D₂SO₄ at 0–5°C, followed by the addition of sodium nitrite-d₃ (NaNO₂-d₃).
-
Hydrolysis : The diazonium salt is rapidly diluted in D₂O containing copper sulfate-d₄ (CuSO₄-d₄) and heated to 90–100°C to form 2-hydroxy-4-nitrobenzoic acid-d₃.
-
Reduction : The nitro group is reduced to an amino group using deuterium gas (D₂) and a palladium catalyst, yielding 4-Aminosalicylic Acid-d³.
Key Advantages
-
Position-specific deuterium labeling (2, 3, and 5 positions).
Industrial-Scale Production Processes
Industrial synthesis prioritizes cost-effectiveness and reproducibility. A representative workflow is outlined below:
| Stage | Conditions | Deuterated Reagents |
|---|---|---|
| Diazotization | 0–5°C, D₂SO₄ solvent | NaNO₂-d₃, D₂SO₄ |
| Hydrolysis | 90–100°C, CuSO₄-d₄ catalyst | D₂O, CuSO₄-d₄ |
| Reduction | 25°C, 1 atm D₂, Pd/C catalyst | D₂ gas |
| Purification | Recrystallization (D₂O/EtOD mixture) | Deuterated solvents |
Yield Optimization
-
Temperature Control : Maintaining ≤5°C during diazotization prevents premature decomposition.
-
Catalyst Loading : 5% Pd/C achieves >95% reduction efficiency.
Purification Techniques
Recrystallization
Recrystallization from a deuterated solvent mixture (D₂O/ethanol-d₆) removes non-deuterated impurities. This step enhances isotopic purity to >98%.
Chromatographic Methods
-
Ion-Exchange Chromatography : Separates charged impurities using DEAE-cellulose columns eluted with NaOD buffers.
-
Preparative HPLC : C18 columns with acetonitrile-d₃/D₂O mobile phases achieve >99% chemical purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Aminosalicylic Acid-d3, and how is isotopic purity validated?
- Methodological Answer : 4-Aminosalicylic Acid-d3 is synthesized via acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O or DCl). Isotopic purity (≥99% deuterium incorporation) is confirmed using nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals in the aromatic and amine regions indicates complete deuteration. Mass spectrometry (MS) further quantifies isotopic enrichment by comparing molecular ion peaks (e.g., m/z 156 for non-deuterated vs. m/z 159 for d3) .
Q. Which analytical techniques are optimal for quantifying 4-Aminosalicylic Acid-d3 in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity and minimizes matrix effects. Reverse-phase HPLC coupled with UV detection (λ = 280–300 nm) is also effective, leveraging the compound’s inherent absorbance. Calibration curves in deuterated PBS or plasma are critical for accuracy in pharmacokinetic studies .
Q. What safety protocols are essential for handling 4-Aminosalicylic Acid-d3 in laboratory settings?
- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles. Dispose of waste via approved hazardous channels, as per SDS recommendations (e.g., incineration for organic deuterated compounds) .
Advanced Research Questions
Q. How does deuteration influence the crystal structure and thermodynamic stability of 4-Aminosalicylic Acid-d3 compared to its non-deuterated form?
- Methodological Answer : X-ray crystallography reveals that deuteration alters hydrogen-bonding networks due to isotopic effects, potentially increasing lattice energy. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) compare melting points and decomposition profiles. For example, the d3 form may exhibit a 1–2°C shift in melting point and enhanced hygroscopicity in dioxane solvates .
Q. What experimental strategies resolve contradictions in solubility data for 4-Aminosalicylic Acid-d3 across studies?
- Methodological Answer : Standardize solubility assays by controlling temperature (±0.1°C), solvent deuteration level, and agitation method (e.g., orbital shaking vs. sonication). Gravimetric analysis in deuterated solvents (e.g., D₂O, d6-DMSO) under inert atmospheres minimizes hydrolysis. Cross-validate results with PXRD to rule out polymorphic interference .
Q. How can stable isotope tracing methodologies track the metabolic fate of 4-Aminosalicylic Acid-d3 in vivo?
- Methodological Answer : Administer 4-Aminosalicylic Acid-d3 orally or intravenously in model organisms, then collect plasma/urine samples. Use LC-MS to detect deuterium retention in metabolites (e.g., acetylated or glucuronidated derivatives). NMR (¹H-²H correlation spectroscopy) further maps metabolic pathways by identifying deuterium positions in excreted compounds .
Q. What role does 4-Aminosalicylic Acid-d3 play in NMR-based studies of protein-ligand interactions?
- Methodological Answer : As a deuterated ligand, it reduces background signal in ¹H-NMR experiments. Titration studies with deuterated buffers (e.g., TRIS-d3) quantify binding constants via chemical shift perturbations. Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) cross-validate affinity measurements .
Key Research Challenges
- Isotopic Exchange Artifacts : Ensure deuterium does not migrate during storage or analysis by validating stability via accelerated aging studies (40°C/75% RH for 6 months) .
- Polymorph Control : Screen crystallization conditions (e.g., anti-solvent addition rates in dioxane/water) to isolate pure polymorphs for reproducible bioavailability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
